molecular formula C15H18ClNO3Si B314748 Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate

Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate

Cat. No. B314748
M. Wt: 323.84 g/mol
InChI Key: FZXWZWYHHCWLSP-UHFFFAOYSA-N
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Patent
US08507499B2

Procedure details

A solution of methyl-2-chloro-4-acetamido-5-(2-trimethylsilylethynyl)-benzoate (1.9 g, 5.9 mmol) in THF (15.0 mL) containing tetrabutyl ammonium fluoride (1.9 g, 6.0 mmol) was heated to reflux for 6 h under nitrogen. The reaction mixture was concentrated to dryness and the residue partitioned between ethyl acetate (25 mL) and water (25 mL). The organic layer was washed with water, dried (MgSO4) and concentrated to dryness. The residue was purified by silica gel flash chromatography using 25% ethyl acetate in heptane to afford the title compound as a light brown powder (0.98 g, 86%), m/z 210 (M+H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8](C#C[Si](C)(C)C)[C:7]([NH:16][C:17](=O)[CH3:18])=[CH:6][C:5]=1[Cl:20].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:20][C:5]1[CH:6]=[C:7]2[C:8]([CH:18]=[CH:17][NH:16]2)=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)C#C[Si](C)(C)C)NC(C)=O)Cl)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h under nitrogen
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (25 mL) and water (25 mL)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=CNC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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